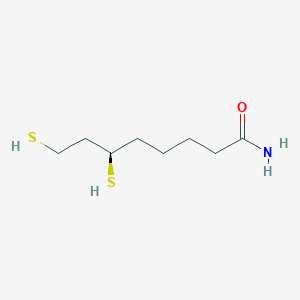

6,8-Dimercapto-octanoic acid amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NOS2 |

|---|---|

Molecular Weight |

207.4 g/mol |

IUPAC Name |

(6R)-6,8-bis(sulfanyl)octanamide |

InChI |

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |

InChI Key |

VLYUGYAKYZETRF-SSDOTTSWSA-N |

SMILES |

C(CCC(=O)N)CC(CCS)S |

Isomeric SMILES |

C(CCC(=O)N)C[C@H](CCS)S |

Canonical SMILES |

C(CCC(=O)N)CC(CCS)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for 6,8-Dimercapto-octanoic acid amide

The generation of this compound can be achieved through several sophisticated synthetic pathways, each offering distinct advantages in terms of yield, purity, and scalability. These methods range from classical solution-phase chemistry to modern solid-phase techniques.

Strategies via Mixed Anhydrides and Amidation

The mixed anhydride (B1165640) method is a well-established and versatile strategy for the formation of amide bonds. highfine.com This technique involves the activation of a carboxylic acid by forming a mixed anhydride with another acid, typically a derivative of carbonic or phosphoric acid. This activated intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide.

The general principle of the mixed anhydride method involves the reaction of a carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base to form the mixed anhydride. highfine.com This anhydride is then reacted with an amine or ammonia (B1221849) to produce the corresponding amide. highfine.com One of the key advantages of this method is the rapid reaction rate and the relative ease of purification of the product. highfine.com

While direct literature on the synthesis of this compound using this specific method is not abundant, the principles can be readily applied. The synthesis would commence with a protected form of 6,8-dimercapto-octanoic acid to prevent side reactions involving the thiol groups. This protected acid would be activated with a suitable chloroformate, followed by reaction with ammonia or a primary/secondary amine to furnish the protected amide. Subsequent deprotection of the thiol groups would yield the final product.

A related and widely used method for amidation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as N-hydroxysuccinimide (NHS). google.com In this approach, the carboxylic acid reacts with DCC and NHS to form an activated NHS ester. This stable intermediate is then reacted with an amine to form the amide bond. google.com A process for producing lipoate amides from α-lipoic acid has been developed utilizing this DCC/NHS chemistry, which could be adapted for 6,8-dimercapto-octanoic acid. google.com

| Reagent/Method | Description | Key Features |

| Mixed Anhydrides | Activation of a carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) followed by reaction with an amine. highfine.com | Simple, rapid, and cost-effective for large-scale synthesis. highfine.com |

| DCC/NHS Coupling | Activation of a carboxylic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with an amine. google.com | A common and efficient method for amide bond formation, applicable to a wide range of substrates. google.com |

Oxidative Cyclization of Dithiol Precursors

The defining structural feature of lipoamide (B1675559), the oxidized form of this compound, is the cyclic disulfide bond. The formation of this bond via the oxidation of the dithiol precursor, this compound (dihydrolipoamide), is a critical step. This intramolecular cyclization can be achieved through various oxidative methods.

Enzymatically, the oxidation of dihydrolipoamide (B1198117) is catalyzed by dihydrolipoamide dehydrogenase (E3), a flavoprotein component of several important multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex. nih.govwikipedia.org This enzyme facilitates the transfer of electrons from dihydrolipoamide to NAD+, resulting in the formation of lipoamide and NADH. nih.gov The catalytic cycle involves the redox-active disulfide within the enzyme and the FAD cofactor. nih.gov

Chemically, the oxidation of dithiols to disulfides can be accomplished using a variety of mild oxidizing agents. Common reagents for this transformation include iodine, oxygen in the presence of a catalyst, and dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant is crucial to avoid over-oxidation of the sulfur atoms. For the synthesis of lipoamide from dihydrolipoamide, a controlled oxidation is necessary to selectively form the five-membered dithiolane ring.

Polymer-Supported Synthesis Techniques

Polymer-supported synthesis offers a powerful platform for the preparation of amides and other complex molecules, facilitating purification and enabling high-throughput methodologies. Lipoamide and its derivatives have been incorporated into polymeric structures for various applications, including the development of drug delivery systems and functional materials. epo.orgnih.gov

One approach involves the synthesis of lipoamide-grafted polymer compounds. epo.org For instance, polysaccharides like hyaluronic acid, which contain carboxylic acid groups, can be reacted with the primary amine of lipoamide to form a stable amide linkage. epo.org This creates a biocompatible polymer decorated with lipoamide moieties.

Another strategy is the copolymerization of a lipoamide-containing monomer with other vinyl monomers. The radical copolymerization of lipoamide with various vinyl monomers has been reported, leading to the formation of polymers with disulfide bonds integrated into their structure. google.com These materials can exhibit interesting properties, such as degradability under reducing conditions due to the cleavage of the disulfide bonds.

| Technique | Description | Example |

| Grafting to a Polymer | Covalent attachment of lipoamide to a pre-existing polymer backbone. | Reaction of the amine group of lipoamide with the carboxylic acid groups of hyaluronic acid. epo.org |

| Copolymerization | Incorporation of a lipoamide-containing monomer into a polymer chain during polymerization. | Radical copolymerization of lipoamide with vinyl monomers. google.com |

Design and Synthesis of Lipoamide Analogues and Derivatives

The structural modification of lipoamide provides valuable tools for probing its biological functions and for developing new therapeutic agents. By altering specific parts of the molecule, researchers can investigate its mechanism of action and enhance its properties.

Selenotrisulfide-Containing Lipoamide Derivatives

Selenium-containing analogues of sulfur compounds often exhibit unique redox properties. A notable example is the synthesis of an intramolecular selenotrisulfide derivative of lipoamide. This compound is prepared by reacting dihydrolipoamide with selenite (B80905) under specific conditions. The resulting derivative contains a -S-Se-S- linkage in place of the -S-S- disulfide bond.

The synthesis and characterization of this selenotrisulfide derivative have been described in detail. After formation, the product is purified using reverse-phase high-performance liquid chromatography (HPLC). The selenotrisulfide of lipoamide was found to be a substrate for NADH-dependent bovine lipoamide dehydrogenase, indicating its ability to interact with biological systems that recognize lipoamide.

Structural Modifications for Mechanistic Probes

The synthesis of various lipoamide analogues has been instrumental in elucidating its roles in biological processes and in designing molecules with novel activities. These modifications can target the dithiolane ring, the carbon side chain, or the amide functionality.

For instance, a series of lipoic acid amides were synthesized to investigate their activity as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov In these studies, the amide portion of the molecule was modified by coupling lipoic acid with various aromatic amines. nih.govnih.gov These analogues helped to establish structure-activity relationships for TRPV1 activation. nih.govnih.gov

In another example, sulfonamide analogues of lipoamide have been developed as inhibitors of mycobacterial lipoamide dehydrogenase. acs.org These compounds were designed to be potent and selective inhibitors of the bacterial enzyme over its human counterpart. Kinetic analysis and crystallography of these inhibitors bound to the enzyme have provided insights into the binding interactions that confer selectivity, aiding in the development of new antitubercular agents. acs.org

| Derivative Class | Synthetic Strategy | Application/Mechanistic Probe | Key Findings |

| Selenotrisulfide Derivative | Reaction of dihydrolipoamide with selenite. | Investigating the role of selenium in redox reactions and as a model for selenium donor compounds. | The derivative is a substrate for lipoamide dehydrogenase. |

| TRPV1 Agonist Analogues | Amidation of lipoic acid with various aromatic amines. nih.govnih.gov | Probing the structure-activity relationship of TRPV1 channel activation. nih.govnih.gov | Identified lipoic acid amides with varying potencies as TRPV1 agonists. nih.govnih.gov |

| Lipoamide Dehydrogenase Inhibitors | Synthesis of sulfonamide-based analogues. acs.org | Developing selective inhibitors of mycobacterial lipoamide dehydrogenase for antitubercular therapy. acs.org | Identified compounds with improved permeability and potency that inhibit the growth of Mycobacterium tuberculosis. acs.org |

Grafting to Macromolecular Scaffolds for Research Applications

The attachment of this compound, or its oxidized form lipoamide, to macromolecular scaffolds is a key strategy for imparting new functionalities to polymers and other large structures. This functionalization is driven by the unique properties of the dithiolane or dithiol group, which can introduce redox responsiveness, provide anchoring points for nanoparticles, and create materials with dynamic crosslinking capabilities. The primary approaches for creating these polymer conjugates include grafting the molecule onto an existing polymer, or copolymerizing a monomer derivative of the molecule.

One common strategy involves the post-polymerization modification of a precursor polymer. This can be achieved through the reaction of the carboxylic acid group of α-lipoic acid with amine functionalities on a polymer backbone to form an amide linkage rsc.org. This results in a polymer decorated with pendant lipoic acid moieties. Subsequent reduction of the disulfide bonds in the 1,2-dithiolane (B1197483) rings yields the desired pendant this compound groups.

Alternatively, monomers derived from lipoic acid or lipoamide can be synthesized and then copolymerized with other vinyl monomers acs.orgnih.gov. For instance, lipoamide has been shown to undergo radical copolymerization with vinyl monomers, directly incorporating the lipoamide structure into the polymer chain acs.org. This method allows for control over the density of the functional groups along the polymer backbone.

A more direct approach involves the one-step Passerini polymerization of α-lipoic acid with an aldehyde and an isocyanide rsc.orgrsc.org. This multicomponent reaction yields a polyamide with 1,2-dithiolane functional groups integrated into the polymer backbone rsc.orgrsc.org. These polymers can then be used in their oxidized form or reduced to the dithiol form for various applications.

The resulting macromolecular scaffolds functionalized with this compound have found use in a range of research areas. The dithiol groups are excellent ligands for stabilizing metal and semiconductor nanoparticles, such as quantum dots cmpw-pan.pl. The redox-responsive nature of the disulfide/dithiol equilibrium allows for the creation of "smart" materials that can degrade or change their properties in response to a reducing environment, which is particularly relevant for drug delivery systems nih.govnsf.gov. Furthermore, the reversible ring-opening of the 1,2-dithiolane ring can be used to create dynamically crosslinked networks with self-healing properties and strong adhesion rsc.orgrsc.org.

Below are tables summarizing research findings on the grafting of lipoic acid derivatives to macromolecular scaffolds.

Table 1: Methodologies for Grafting Lipoic Acid Derivatives to Polymer Scaffolds

| Macromolecular Scaffold | Grafting/Polymerization Method | Functional Group | Key Findings | Reference |

|---|---|---|---|---|

| Amine-functionalized polymer | Amide condensation | Carboxylic acid of α-lipoic acid | Creates a polymer with pendant 1,2-dithiolane groups. | rsc.org |

| Vinyl monomers | Radical copolymerization | Lipoamide | Direct incorporation of lipoamide into the polymer backbone. | acs.org |

| Aldehyde and isocyanide | Passerini polymerization | α-Lipoic acid | One-step synthesis of a polyamide with main-chain 1,2-dithiolane groups. | rsc.orgrsc.org |

| Poly(ethylene glycol) methyl ether acrylate (B77674) and others | RAFT polymerization | Benzyl (B1604629) lipoate | Synthesis of degradable, disulfide-containing antimicrobial polymers. | nih.gov |

Table 2: Research Applications of Macromolecular Scaffolds Functionalized with Lipoic Acid Derivatives

| Application Area | Macromolecular System | Key Feature | Research Outcome | Reference |

|---|---|---|---|---|

| Nanoparticle Stabilization | Polymers with pendant lipoic acid | Thiol groups from reduced lipoic acid | Stabilization of quantum dots and metal nanoparticles. | cmpw-pan.pl |

| Self-healing Materials | Polyamide from Passerini polymerization | Reversible ring-opening of 1,2-dithiolane | Adaptable, dynamically crosslinked network with self-healing and adhesive properties. | rsc.orgrsc.org |

| Drug Delivery | Copolymers with benzyl lipoate | Redox-responsive degradability of disulfide bonds | Development of degradable antimicrobial polymers for combating multidrug-resistant pathogens. | nih.gov |

Biochemical Functions and Enzymatic Interactions

Role as a Covalently Bound Cofactor in Alpha-Keto Acid Dehydrogenase Complexes

Lipoamide (B1675559) plays an indispensable role as a covalently bound cofactor in a family of large, multi-enzyme structures known as the alpha-keto acid dehydrogenase complexes. These complexes are crucial for cellular respiration and the metabolism of amino acids. Lipoamide is attached to a specific lysine (B10760008) residue on the E2 component of these complexes, forming a lipoyl-lysine "swinging arm" that facilitates the transfer of intermediates between the different active sites of the complex. ebi.ac.uklibretexts.org

Pyruvate (B1213749) Dehydrogenase Complex (PDC) Mechanistic Roles

The pyruvate dehydrogenase complex (PDC) is a critical juncture in metabolism, linking glycolysis to the citric acid cycle through the conversion of pyruvate to acetyl-CoA. wikipedia.orgwikipedia.org Lipoamide is central to this process. The catalytic cycle of the PDC involves three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). wikipedia.org

The process begins with the E1 component decarboxylating pyruvate and transferring the resulting hydroxyethyl (B10761427) group to its thiamine (B1217682) pyrophosphate (TPP) cofactor. libretexts.orgwikipedia.org This hydroxyethyl group is then transferred to the oxidized disulfide form of the lipoamide swinging arm on the E2 component. libretexts.orgyoutube.com This step involves the reductive acylation of lipoamide, where the disulfide bond is broken, and an acetyl group is attached via a thioester linkage. The now-reduced and acetylated lipoamide arm swings to the active site of E2, where the acetyl group is transferred to coenzyme A (CoA), forming acetyl-CoA, a primary fuel for the citric acid cycle. youtube.com The lipoamide is left in its reduced, dihydrolipoamide form. youtube.com

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (OGDH) Cofactor Activities

Similar to the PDC, the alpha-ketoglutarate dehydrogenase complex (OGDH) is a key rate-limiting enzyme in the citric acid cycle, catalyzing the conversion of alpha-ketoglutarate to succinyl-CoA and NADH. mdpi.comnih.gov This complex also consists of three enzymatic components: alpha-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). mdpi.comnih.gov

In this complex, the lipoamide cofactor, attached to the E2k subunit, accepts the succinyl group from the TPP cofactor of the E1k subunit. mdpi.com This results in the formation of a succinyl-dihydrolipoamide intermediate. The succinyl group is then transferred to Coenzyme A to form succinyl-CoA. mdpi.com The remaining dihydrolipoamide is then re-oxidized by the E3 component, completing the catalytic cycle. mdpi.com

Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH) Catalytic Functions

The branched-chain keto acid dehydrogenase complex (BCKDH) is a mitochondrial multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from the breakdown of the essential amino acids leucine, isoleucine, and valine. ebi.ac.ukyoutube.comwikipedia.org The BCKDH complex shares a similar structural and functional organization with the PDC and OGDH complexes, comprising three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). youtube.comwikipedia.org

The lipoamide-containing E2 component is central to the catalytic mechanism. After the E1 component decarboxylates the branched-chain alpha-keto acid, the resulting acyl group is transferred to the lipoamide cofactor on E2. youtube.com The flexible lipoamide arm then swings the acyl group to the active site of E2, where it is transferred to Coenzyme A, forming the corresponding branched-chain acyl-CoA. youtube.com The resulting dihydrolipoamide is subsequently re-oxidized by the E3 component. youtube.com

Interplay with the Glycine (B1666218) Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondrial matrix that plays a major role in the breakdown of glycine. nih.gov This system is composed of four proteins: the P-protein (a pyridoxal (B1214274) phosphate-dependent glycine decarboxylase), the H-protein (a lipoic acid-containing carrier protein), the T-protein (a tetrahydrofolate-requiring enzyme), and the L-protein (dihydrolipoamide dehydrogenase). nih.govyoutube.com

The H-protein contains a covalently bound lipoamide moiety that acts as a "swinging arm" to carry intermediates between the active sites of the other GCS components. nih.govbiorxiv.org The process starts with the P-protein decarboxylating glycine, and the resulting aminomethyl group is transferred to the lipoamide on the H-protein. biorxiv.org The H-protein then interacts with the T-protein, which transfers the methylene (B1212753) group to tetrahydrofolate, releasing ammonia (B1221849). youtube.com The lipoamide on the H-protein is left in its reduced dihydrolipoamide form. nih.gov Finally, the L-protein (dihydrolipoamide dehydrogenase) re-oxidizes the dihydrolipoamide on the H-protein, allowing it to participate in another round of glycine cleavage. nih.govyoutube.com

Lipoamide Dehydrogenase (LDH) Catalysis and Electron Transfer Mechanisms

Lipoamide dehydrogenase (LDH), also known as dihydrolipoamide dehydrogenase (DLD), is the E3 component common to the PDC, OGDH, and BCKDH complexes, as well as being the L-protein of the glycine cleavage system. nih.govnih.govfao.org Its primary function is to re-oxidize the dihydrolipoamide cofactor, which becomes reduced during the catalytic cycles of these complexes. nih.gov

Detailed Redox Cycling of the Lipoamide Moiety within LDH

The active site of LDH contains a reactive disulfide bond and a tightly bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The catalytic cycle begins with the reduced dihydrolipoamide swinging into the active site of LDH. Here, the dihydrolipoamide is oxidized back to its disulfide form (lipoamide) by transferring two electrons and two protons to the enzyme. youtube.com These reducing equivalents are first transferred to the disulfide bond within LDH, reducing it to two sulfhydryl groups. youtube.com Subsequently, the electrons are passed to the FAD cofactor, reducing it to FADH2. youtube.com Finally, the FADH2 is re-oxidized to FAD by transferring a hydride ion to NAD+, producing NADH. youtube.comnih.gov This NADH can then enter the electron transport chain to generate ATP. nih.gov The re-oxidized lipoamide is then ready to participate in another round of catalysis within its respective dehydrogenase complex.

Conformational Changes and Substrate Binding in LDH

The binding of substrate to lactate (B86563) dehydrogenase (LDH) induces significant conformational changes that are essential for catalysis. nih.govacs.org A primary structural feature governing this process is a mobile loop in the active site. In the absence of a substrate, the enzyme exists in an equilibrium between multiple conformations, some of which are "open" and competent to bind the substrate, and others that are "closed" and non-competent. nih.govnih.gov This dynamic state is consistent with a "select-fit" binding model, where the substrate preferentially binds to a pre-existing open conformation. nih.gov

Upon binding of the substrate (e.g., pyruvate) to the LDH-NADH binary complex, the mobile loop closes over the active site, sequestering the substrates from the solvent and positioning them correctly for the chemical reaction. nih.govacs.org This closure represents an induced-fit component of the binding mechanism and is often the rate-limiting step in the enzyme's turnover. acs.org This structural transition involves the rearrangement of hydrogen bonds and brings key catalytic residues, such as His193 and Arg109, into optimal alignment for hydride transfer between NADH and the substrate. nih.govebi.ac.uk Studies using temperature-jump relaxation spectroscopy have detailed the kinetics of these early binding events, identifying distinct sub-millisecond processes involved in the formation of the ternary LDH-NADH-substrate complex. nih.gov

There is no scientific evidence to suggest that 6,8-Dimercapto-octanoic acid amide is involved in the substrate binding or the associated conformational changes of lactate dehydrogenase. The extensive body of research focuses on the interaction of LDH with its natural substrates, lactate and pyruvate, and their analogs. nih.govnih.govacs.org

Post-Translational Lipoylation of Proteins

Lipoylation is a crucial and highly conserved post-translational modification where lipoic acid is covalently attached to a specific lysine residue of a target protein. nih.gov This process forms an amide bond between the carboxyl group of lipoic acid and the ε-amino group of the lysine side chain, resulting in a lipoamide cofactor. taylorfrancis.comnih.gov This modification is essential for the function of several vital multienzyme complexes involved in core metabolism, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and the glycine cleavage system (GCS). nih.govrepec.org The attached lipoamide acts as a "swinging arm" that shuttles reaction intermediates and reducing equivalents between the different active sites within these large enzymatic assemblies. taylorfrancis.comnih.gov

Enzymatic Mechanisms of Lipoate Ligases

The attachment of lipoic acid is catalyzed by a family of enzymes known as lipoate ligases. Two primary pathways exist for protein lipoylation: a salvage pathway that utilizes exogenous lipoic acid and a de novo biosynthesis pathway.

Lipoate Ligase A (LplA): This enzyme is central to the salvage pathway. LplA catalyzes a two-step ATP-dependent reaction. nih.govnih.gov

Activation: Lipoic acid is first activated by ATP to form a lipoyl-AMP intermediate, with the release of pyrophosphate.

Transfer: The activated lipoyl moiety is then transferred from lipoyl-AMP to the ε-amino group of a specific lysine residue on the acceptor protein (the lipoyl domain), releasing AMP. nih.gov

Lipoate Ligase B (LipB): Also known as octanoyltransferase, LipB is involved in the de novo synthesis pathway. It does not use free lipoic acid. Instead, it transfers an eight-carbon octanoyl group from an acyl carrier protein (octanoyl-ACP), a product of fatty acid synthesis, to the lipoyl domain of the target protein. nih.govfrontiersin.org Following this transfer, the enzyme lipoyl synthase (LIAS) inserts two sulfur atoms into the octanoyl chain to form the functional lipoamide cofactor. wikipedia.org

Table 2: Key Enzymes in Protein Lipoylation

| Enzyme | Pathway | Function | Substrates |

|---|---|---|---|

| Lipoate Ligase A (LplA) | Salvage | Activates and transfers lipoic acid | Lipoic Acid, ATP, Apo-protein |

| Lipoate Ligase B (LipB) | De Novo Synthesis | Transfers octanoyl group | Octanoyl-ACP, Apo-protein |

| Lipoyl Synthase (LIAS) | De Novo Synthesis | Inserts sulfur atoms into octanoyl group | Octanoylated protein, Sulfur donor |

Structural Basis of Lipoyl Domain Recognition

Lipoate ligases must specifically recognize and bind to conserved regions on their target proteins, known as lipoyl domains. nih.gov The structural basis for this recognition has been elucidated through crystallographic and biochemical studies.

Lipoate ligases like LplA are typically composed of a large N-terminal catalytic domain and a smaller C-terminal domain. nih.gov The active site is located in the N-terminal domain. Structural studies of E. coli LplA have revealed that a significant conformational change is required for catalysis. After the formation of the lipoyl-AMP intermediate, the C-terminal domain undergoes a large rotation. This movement is a prerequisite to accommodate the lipoyl domain of the acceptor protein for the subsequent transfer reaction.

Recognition by LipB involves different determinants. LipB primarily recognizes the 4'-phosphopantetheine (B1211885) arm that tethers the octanoyl chain to the acyl carrier protein (ACP). nih.gov A conserved loop in LipB, which is analogous to the lipoate-binding loop in LplA, has been shown to be essential for its enzymatic activity, highlighting a shared structural framework for substrate recognition among these ligases. nih.govfrontiersin.org The specificity of these enzymes ensures that the lipoamide cofactor is attached only to the correct lysine residues within the appropriate protein domains, enabling the efficient "swinging arm" mechanism that underpins the function of their parent multienzyme complexes. nih.govnih.gov

Redox Chemistry and Cellular Mechanistic Studies

Modulation of Cellular Redox State in In Vitro and Model Systems

6,8-Dimercapto-octanoic acid amide, also known as lipoamide (B1675559), and its reduced form, dihydrolipoamide (B1198117), play a significant role in cellular redox homeostasis. wikipedia.org Their ability to participate in oxidation-reduction reactions allows them to influence the balance of reactive oxygen species and interact with key antioxidant systems within the cell.

Influence on Reactive Oxygen Species (ROS) Dynamics

The cellular redox environment is a delicate balance between the generation of reactive oxygen species (ROS) and their neutralization by antioxidant systems. nih.gov Lipoamide and its derivatives can modulate this balance. Dihydrolipoamide dehydrogenase (DLD), an enzyme that catalyzes the conversion between lipoamide and dihydrolipoamide, can either increase or decrease the production of ROS and reactive nitrogen species (RNS), depending on the specific conditions. nih.gov For instance, dysfunction in DLD can lead to an overproduction of ROS, resulting in oxidative stress. nih.govnih.gov Conversely, under certain circumstances, DLD can act as a protective enzyme by scavenging nitric oxide. nih.gov

Studies have shown that certain pathogenic mutations in the DLD gene can significantly increase the ROS-generating activity of the enzyme. nih.govoup.comresearchgate.net For example, the G194C mutation, while not affecting the enzyme's primary activity, leads to a gain in ROS-generating function. nih.govoup.com Another mutation, P453L, almost completely abolishes the enzyme's normal function, with ROS formation becoming the dominant activity. nih.govoup.com This excessive ROS production by mutant DLD enzymes could be a significant factor in the pathology of DLD deficiency. nih.govoup.com

The generation of ROS by DLD is also influenced by pH, with acidic conditions potentiating ROS production. oup.com This is particularly relevant in conditions like ischemia/reperfusion where the cellular environment becomes more acidic. oup.com

Interactions with Thioredoxin and Glutathione (B108866) Systems

The thioredoxin (Trx) and glutathione (GSH) systems are two major cellular antioxidant systems that maintain redox homeostasis. mdpi.com Lipoamide and its associated enzymatic machinery can interact with both of these systems.

The lipoamide system, consisting of lipoamide, lipoamide dehydrogenase (LD), and NADH, has been shown to support the activity of ribonucleotide reductase (RNR) in vitro, an essential enzyme for DNA synthesis. nih.govscilit.comresearchgate.net This is significant because RNR activity is typically supported by the thioredoxin system. nih.govscilit.com Research has demonstrated that the lipoamide system can sustain RNR activity even in the complete absence of the thioredoxin or glutaredoxin systems, highlighting a potential redundancy among these antioxidant pathways. nih.govscilit.comresearchgate.net

Furthermore, studies have shown that glutathione can directly support the reduction of thioredoxin, which in turn can support RNR catalysis in the absence of thioredoxin reductase (TrxR). nih.govscilit.com This suggests a backup mechanism where the glutathione system can compensate for deficiencies in the thioredoxin system. The ability of the lipoamide system to also contribute to this process underscores the interconnectedness of these cellular redox networks. nih.govscilit.comresearchgate.net

In some contexts, the inactivation of lipoamide dehydrogenase leads to an accumulation of dihydrolipoamide. This accumulation can then provide the necessary reducing equivalents to reactivate other systems, such as the glutaredoxin system, which can then reduce downstream protein substrates. nih.gov This demonstrates a re-wiring of electron transfer pathways within the cell in response to changes in lipoamide metabolism. nih.gov

Mechanistic Insights into Dithiolane Ring Redox Activity

The chemical heart of lipoamide's redox activity lies in its 1,2-dithiolane (B1197483) ring. This five-membered ring containing a disulfide bond can undergo reversible opening and closing through redox reactions, allowing it to act as a carrier of both electrons and acyl groups.

Non-Enzymatic Redox Transformations

The dithiolane ring of lipoamide can undergo redox transformations without the involvement of enzymes. The oxidized, closed-ring form of lipoate can be reduced by strong reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to its open-ring dihydrolipoate (B1233209) form. nih.gov The redox potential of lipoate has been measured to be approximately -0.32 V. nih.gov The reactivity of the dithiolane ring is also influenced by its chemical environment. For instance, the properties of hydrogels formed from polymers containing dithiolane functionalities are highly dependent on the specific structure of the dithiolane, with those derived from lipoic acid being more rigid and brittle compared to those from other dithiolanes. acs.org

Light-Dependent Chemical Reactivity

While direct, extensive research on the light-dependent chemical reactivity of this compound itself is not prevalent in the provided context, the principles of light-dependent reactions in biological systems, such as photosynthesis, offer a framework for understanding how light energy can drive chemical transformations. In photosynthesis, light energy is captured by pigments like chlorophyll (B73375) and used to convert light energy into chemical energy in the form of ATP and NADPH. visiblebody.comlibretexts.orgkhanacademy.org This process involves the transfer of excited electrons through an electron transport chain. libretexts.orgkhanacademy.org Although not directly analogous, it is conceivable that the dithiolane ring of lipoamide or its derivatives could be influenced by light energy, potentially leading to redox changes, though this remains a speculative area without direct supporting evidence in the provided search results.

Regulation of Protein Phase Separation and Condensate Formation in Cellular Models

Recent research has highlighted a novel role for lipoamide in the regulation of protein liquid-liquid phase separation (LLPS) and the formation of biomolecular condensates. nih.govbiorxiv.orgbiorxiv.org These condensates are membrane-less organelles that play crucial roles in various cellular processes by concentrating specific proteins and nucleic acids. nih.govdntb.gov.ua

Lipoamide has been identified as a small molecule that can modulate the formation and dissolution of stress granules, a type of biomolecular condensate. nih.govbiorxiv.orgbiorxiv.org Studies have shown that lipoamide can disassemble stress granules and regulate the phase separation of proteins like FUS (Fused in Sarcoma), which is implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). nih.govbiorxiv.org The proposed mechanism does not appear to involve direct high-affinity binding to the protein. biorxiv.orgbiorxiv.org Instead, it is thought that lipoamide may alter the material properties of the condensates, such as their viscosity or surface tension. biorxiv.org

Interestingly, the effect of lipoamide appears to be specific to certain types of condensates, as it did not dissolve nuclear FUS compartments or other tested nuclear compartments. biorxiv.org The activity of lipoamide in modulating stress granules is dependent on its dithiol structure. researchgate.net While often considered an antioxidant, evidence suggests that lipoamide's role in regulating phase separation is distinct from its classical antioxidant effects. biorxiv.org

This emerging area of research suggests that targeting the formation and properties of disease-associated protein condensates with small molecules like lipoamide could represent a novel therapeutic strategy. nih.gov

Table of Research Findings on Lipoamide's Role in Cellular Processes

| Cellular Process | Key Findings | Model System | References |

|---|---|---|---|

| ROS Dynamics | DLD, the enzyme metabolizing lipoamide, can either produce or scavenge ROS. Pathogenic DLD mutations can increase ROS generation. | In vitro, E. coli | nih.govnih.govoup.com |

| Interaction with Antioxidant Systems | The lipoamide system can support ribonucleotide reductase activity independently of the thioredoxin and glutaredoxin systems. | In vitro | nih.govscilit.comresearchgate.net |

| Protein Phase Separation | Lipoamide can disassemble stress granules and regulate the phase separation of the FUS protein. | HeLa cells, iPSCs, Drosophila melanogaster model of ALS | nih.govbiorxiv.orgbiorxiv.org |

Mechanisms of Stress Granule Dissolution

Lipoamide has been identified as a small molecule capable of specifically preventing the cytoplasmic condensation of stress granule proteins and dissolving existing stress granules. ox.ac.ukbiorxiv.org Stress granules are dense assemblies of proteins and RNAs that form in response to cellular stress, and their aberrant, persistent formation is linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). ox.ac.uknih.gov The mechanism of dissolution by lipoamide is rapid, capable of dissolving 80-90% of cytoplasmic condensates within 20 minutes in certain cell models, suggesting a direct physical chemistry effect rather than a transcriptional response. biorxiv.org

Studies indicate that lipoamide's activity is dependent on its redox-active dithiolane ring. ox.ac.uk It functions by modulating the redox state of key stress granule-associated proteins. ox.ac.uk Thermal proteome profiling has shown that lipoamide stabilizes proteins containing intrinsically disordered domains, notably Splicing Factor Proline and Glutamine Rich (SFPQ) and Serine/Arginine-Rich Splicing Factor 1 (SRSF1). ox.ac.ukbiorxiv.org These proteins are essential for lipoamide's stress granule-dissolving activity. biorxiv.org In unstressed cells, proteins like FUS and TDP-43 reside in the nucleus, but move to cytoplasmic stress granules under stress. nih.gov Lipoamide treatment not only dissolves these granules but also promotes the return of these critical proteins to the nucleus. biorxiv.org

Redox-Sensitive Modulation of Protein Aggregation

The mechanism by which lipoamide modulates protein aggregation is intrinsically linked to its redox capabilities. nih.gov The protein SFPQ, a key target of lipoamide, demonstrates condensate-dissolving behavior that is dependent on its redox state. ox.ac.ukbiorxiv.org The dithiolane ring of lipoamide directly influences this behavior. ox.ac.uk SFPQ is rich in methionine, a redox-sensitive amino acid, and its oxidation state has been shown to modulate its tendency to form condensates in vitro. biorxiv.org

Lipoamide's ability to prevent cytoplasmic protein condensation extends to a range of stress granule proteins, including G3BP1, PABPC1, TIAL1, and EWSR1, suggesting a broad-acting mechanism rather than a single target. researchgate.net This redox modulation can alter the material properties of the protein condensates, potentially making them more fluid and susceptible to dissolution by cellular factors. biorxiv.org In animal models, lipoamide has been shown to ameliorate the age-associated aggregation of a stress granule reporter protein, underscoring the physiological relevance of its redox-modulating activity. ox.ac.ukbiorxiv.org

Induction of Mitochondrial Biogenesis in Adipocyte Cell Cultures

Lipoamide has been demonstrated to be a potent stimulator of mitochondrial biogenesis in adipocytes, the cells that store fat. This action is significant as mitochondrial dysfunction in adipocytes is linked to metabolic diseases. nih.govnih.gov

In studies using differentiated 3T3-L1 adipocyte cell cultures, treatment with lipoamide led to a significant increase in mitochondrial mass and number per cell. nih.govuky.edu It also increased the mitochondrial DNA copy number, a key indicator of the creation of new mitochondria. nih.govuky.edu The potency of lipoamide in these studies was found to be 10- to 100-fold greater than that of its acidic counterpart, α-lipoic acid (LA). nih.govuky.edu

Endothelial Nitric Oxide Synthase (eNOS)-cGMP-Protein Kinase G (PKG) Signaling

The induction of mitochondrial biogenesis by lipoamide in adipocytes operates through the endothelial nitric oxide synthase (eNOS)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. nih.govuky.edu Lipoamide treatment was shown to dose-dependently increase the expression of eNOS and the subsequent formation of cGMP in 3T3-L1 adipocytes. nih.govnih.gov

The critical role of this pathway was confirmed through inhibition experiments. When eNOS was silenced using small interfering RNA (siRNA), the mitochondrial biogenesis induced by lipoamide was prevented. nih.govuky.edu Furthermore, the use of chemical inhibitors for downstream components of the pathway, such as ODQ (a soluble guanylate cyclase inhibitor) and KT5823 (a PKG inhibitor), also blocked the pro-biogenesis effects of lipoamide. nih.govuky.edu This body of evidence confirms that lipoamide's effects are mediated by signaling through the eNOS-cGMP-PKG cascade. nih.govnih.gov

Transcriptional Regulation of Mitochondrial Biogenesis Factors

The eNOS-cGMP-PKG signaling cascade ultimately leads to the increased expression of key transcription factors that govern the creation of new mitochondria. nih.govresearchgate.net Lipoamide treatment up-regulates the protein levels and expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. nih.govuky.edu

Following the activation of PGC-1α, a downstream cascade is initiated. Lipoamide increases the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM). nih.govuky.eduresearchgate.net NRF1 activates the transcription of nuclear genes encoding mitochondrial proteins, while TFAM is essential for the replication and transcription of mitochondrial DNA. researchgate.net Additionally, lipoamide was found to stimulate the mRNA expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), peroxisome proliferator-activated receptor-alpha (PPAR-α), and carnitine palmitoyltransferase-1 alpha (CPT-1α), further linking its action to the transcriptional control of mitochondrial and metabolic processes in adipocytes. nih.govuky.edu

| Parameter Measured | Observed Effect | Key Pathway/Factor Involved | Reference |

|---|---|---|---|

| Mitochondrial Mass & Number | Increased | Overall Biogenesis | nih.gov, uky.edu |

| Mitochondrial DNA (mtDNA) Copy Number | Increased | TFAM | nih.gov, uky.edu |

| eNOS Expression & cGMP Formation | Stimulated | eNOS-cGMP-PKG Pathway | nih.gov, nih.gov |

| PGC-1α Protein Levels | Increased | Transcriptional Regulation | nih.gov, uky.edu |

| NRF1 & TFAM Expression | Increased | Transcriptional Regulation | nih.gov, uky.edu |

| PPAR-γ, PPAR-α, CPT-1α mRNA | Stimulated | Transcriptional Regulation | nih.gov, uky.edu |

Protection against Oxidative Stress-Mediated Cellular Damage in In Vitro Neuronal Models

Lipoamide demonstrates significant neuroprotective effects by shielding neuronal cells from damage induced by oxidative stress. nih.gov In studies using the PC12 cell line, a model for neuronal cells, lipoamide was more potent than α-lipoic acid in mitigating cell injury caused by oxidative agents like hydrogen peroxide and 6-hydroxydopamine. nih.gov

The protective mechanism involves the activation of the NFE2-related factor 2 (Nrf2) antioxidant response pathway. nih.gov Lipoamide treatment promotes the nuclear accumulation of Nrf2. nih.gov This translocation to the nucleus allows Nrf2 to activate the expression of a suite of antioxidant and detoxifying enzymes. nih.gov The critical role of this pathway was demonstrated when silencing the Nrf2 gene nullified the protective effects of lipoamide, confirming that Nrf2 activation is essential for its cytoprotective action in these neuronal models. nih.gov

| Stressor | Cell Line | Key Protective Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | PC12 | Nrf2 Nuclear Accumulation | Alleviated cell injury | nih.gov |

| 6-hydroxydopamine | PC12 | Activation of Nrf2-governed enzymes | Alleviated cell injury | nih.gov |

Modulation of Mitochondrial Function in Renal Epithelial Cell Lines

Alpha-lipoamide has been shown to exert protective effects on the mitochondria of renal cells, particularly under conditions mimicking diabetic kidney disease. nih.govnih.gov In studies involving the rat renal tubular epithelial cell line NRK-52E cultured in a high-glucose medium, alpha-lipoamide treatment ameliorated mitochondrial dysfunction. nih.govnih.gov

Mitochondrial dysfunction in diabetic conditions is a key factor in the progression of kidney damage. nih.govduke.edu Treatment with alpha-lipoamide in diabetic mouse models restored renal function and significantly improved kidney fibrosis. nih.gov In the NRK-52E cells, alpha-lipoamide was observed to counteract the effects of high glucose, which included increased expression of the pro-fission protein Drp1 and decreased expression of the pro-fusion protein MFN1. nih.gov By modulating these proteins, alpha-lipoamide helps maintain a healthy mitochondrial network. nih.gov Furthermore, it was shown to prevent the reduction in mitochondrial membrane potential and subsequent apoptosis in these renal cells under high-glucose stress. nih.gov The protective mechanism involves the upregulation and activation of Retinoid X receptor alpha (RXRα), which in turn modulates downstream signaling pathways. nih.govnih.gov

Molecular and Structural Characterization

Spectroscopic Analyses

Spectroscopic techniques are indispensable for probing the chemical environment and dynamic behavior of lipoamide (B1675559). These methods provide insights into its conformation, the nature of its derivatives, and the kinetics of the reactions it mediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with crystallographic data, has been instrumental in defining the conformational states of the lipoamide arm within proteins. nih.gov Studies on the H-protein of the glycine (B1666218) decarboxylase complex have revealed that the lipoamide arm is not a freely swinging entity. nih.gov Instead, in its methylamine-loaded form, the arm is securely locked within a cavity of the protein through interactions with specific amino acid residues such as Ser12, Glu14, and Asp67. nih.gov Theoretical simulations, which are in close agreement with NMR and crystallographic findings, have further illuminated the structural basis for this sequestration. nih.govnih.gov

The analysis of the methylamine-loaded form of a mutant H-protein, where a key glutamic acid residue was replaced by alanine, demonstrated a significant reduction in the energy barrier required for the arm's release. nih.gov This finding underscores the critical role of specific electrostatic interactions in maintaining the arm's conformation. nih.gov Basic NMR spectral data for the isolated lipoamide molecule are also available in public databases, providing a reference for its fundamental chemical shifts. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for Lipoamide This table is a representation of typical data and may not reflect specific experimental conditions.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.4-3.5 | Protons on alkanolamine alkyl residues |

| ¹H | 3.7-3.8 | Protons on alkanolamine alkyl residues |

| ¹H | ~6.0 | N-H proton from the secondary amide |

| ¹³C | 26.81 | Carbon atom in the aliphatic chain |

| ¹³C | 30.12 | Carbon atom in the aliphatic chain |

| ¹³C | 35.96 | Carbon atom in the aliphatic chain |

| ¹³C | 36.49 | Carbon atom in the aliphatic chain |

| ¹³C | 39.55 | Carbon atom in the aliphatic chain |

| ¹³C | 41.50 | Carbon atom in the aliphatic chain |

| ¹³C | 57.74 | Carbon atom in the dithiolane ring |

| ¹³C | 179.27 | Carbonyl carbon |

Data sourced from publicly available spectral databases. nih.gov

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and characterization of lipoamide and its derivatives. The advancement of MS technologies, particularly when coupled with separation techniques, has enabled in-depth analysis of complex biological molecules. nih.gov Derivatization is often employed to enhance the performance of MS analysis by improving ionization efficiency or by introducing specific mass shifts that facilitate identification. spectroscopyonline.com

While specific studies focusing solely on the mass spectrometry of 6,8-dimercapto-octanoic acid amide derivatives are not extensively detailed in the provided search results, the principles can be inferred from the analysis of structurally similar compounds like fatty alkanolamides. The characterization of such derivatives typically involves identifying the molecular ion peak to confirm the mass and subsequent fragmentation analysis (tandem MS or MS/MS) to elucidate the structure. nih.govresearchgate.net For instance, the synthesis of fatty alkanolamides from fatty acids and alkanolamines has been confirmed using techniques including MS, where the structure of the resulting amide is verified. Recent progress in MS technologies, such as ion mobility and cross-linking workflows, offers the potential to investigate the impact of lipoylation on the structure and interactions of protein complexes in greater detail. nih.gov

Table 2: Application of Mass Spectrometry in the Analysis of Lipoamide and Related Compounds

| Analytical Goal | Mass Spectrometry Technique | Information Obtained | Example Application |

| Structural Elucidation | Tandem MS (MS/MS) | Fragmentation patterns revealing the connectivity of atoms. | Determining the structure of synthesized fatty alkanolamide derivatives. |

| Identification in Complex Mixtures | Liquid Chromatography-MS (LC-MS) | Separation and identification based on retention time and mass-to-charge ratio. | Global analyses of cellular lipidomes. nih.gov |

| Enhanced Detection | Derivatization followed by MS | Improved ionization and specific fragmentation for sensitive and selective detection. | Use of Girard's reagents to derivatize ketosteroids for FAB MS analysis. spectroscopyonline.com |

| Intact Protein Complex Analysis | Ion Mobility MS | Information on the impact of modifications like lipoylation on protein complex structure. nih.gov | Studying the effect of lipoylation on the pyruvate (B1213749) dehydrogenase complex. nih.gov |

Spectrophotometry is a widely used method for studying the kinetics of enzymes that interact with lipoamide, most notably lipoamide dehydrogenase. minsky.aiacs.orgnih.gov These assays typically monitor the change in absorbance of a chromophoric substrate or product over time to determine the reaction rate. A common approach involves following the oxidation of NADH to NAD⁺, which is accompanied by a decrease in absorbance at 340 nm. acs.org

Kinetic studies using spectrophotometry have been crucial in understanding the mechanism of lipoamide dehydrogenase. nih.gov For example, the kinetics of the reaction with synthetic substrates like resazurin (B115843) and dichloroindophenol (DIP) have been investigated to test proposed mechanisms. acs.org Furthermore, pH-dependent kinetic studies have revealed that the reaction mechanism of lipoamide dehydrogenase can switch between ping-pong and ordered mechanisms depending on the pH. nih.gov These studies often present bell-shaped pH-rate profiles, suggesting the involvement of ionizable residues with specific pK values in the catalytic process. nih.gov

Table 3: Summary of Kinetic Studies on Lipoamide Dehydrogenase

| Study Focus | Methodology | Key Findings | Reference |

| Reaction Mechanism | Spectrophotometric and fluorometric assays with synthetic substrates (resazurin, DIP). | The initial reaction velocities of resazurin reduction were found to be independent of NADH concentration, suggesting a specific reaction mechanism. | acs.org |

| pH Dependence | Comparison of lipoamide oxidoreduction kinetics at various pH values. | The reaction kinetics switch between ping-pong and ordered mechanisms depending on pH. Bell-shaped pH-rate profiles indicate the participation of two ionizable residues. | nih.gov |

| Enzyme Inhibition | Investigation of the effect of sulfhydryl binding compounds on enzyme activity. | Inhibition by such compounds spurred interest in the enzyme's mechanism of action. | minsky.ai |

Crystallographic Studies of Lipoamide-Containing Enzyme Complexes

The crystal structure of Lpd from M. tuberculosis has been solved at 2.4 Å resolution, providing a basis for functional analysis through site-directed mutagenesis. nih.govmskcc.org These studies have identified key amino acid residues involved in catalysis and in forming the "open" and "closed" conformations of the active site. nih.gov In Azotobacter vinelandii, the refined crystal structure of lipoamide dehydrogenase at 2.2 Å resolution shows the FAD cofactor bound in an extended conformation. nih.gov

Table 4: Selected Crystal Structures of Lipoamide-Containing Proteins

| Protein | Organism | Resolution (Å) | PDB ID | Key Structural Insights |

| Lipoamide Dehydrogenase (LpdC) | Mycobacterium tuberculosis | 2.4 | Not specified in abstract | Revealed "open" and "closed" active site conformations. nih.govmskcc.org |

| Lipoamide Dehydrogenase | Azotobacter vinelandii | 2.2 | Not specified in abstract | Refined structure showing FAD binding and comparison to glutathione (B108866) reductase. nih.gov |

| H-protein (oxidized form, Hox) | Pea-leaf mitochondria | 2.0 | Not specified in abstract | Lipoamide arm is located on the protein surface in a flexible conformation. nih.govresearchgate.net |

| H-protein (methylamine-loaded, Hmet) | Pea-leaf mitochondria | 2.2 | Not specified in abstract | Lipoamide arm is locked in a cavity by electrostatic forces and hydrogen bonds. nih.govresearchgate.net |

Conformational Dynamics of the Lipoamide Arm in Proteins

The lipoamide cofactor is attached to a specific lysine (B10760008) residue of its host enzyme, forming a long, flexible "swinging arm". nih.govnih.gov This arm plays a crucial role in substrate channeling by moving reaction intermediates between different active sites within a multi-enzyme complex. nih.govwikipedia.org The rotational flexibility of this functional group is essential for facilitating reactions such as decarboxylation and acyl group transfers. nih.gov

However, research has shown that the lipoamide arm is not freely swinging in the aqueous solvent. nih.gov Instead, its movement is more akin to a pivot. nih.gov Crystallographic and simulation studies of the H-protein demonstrate that the conformation of the arm is dependent on its chemical state. nih.govnih.gov In the oxidized form, the lipoate cofactor is in the loop of a hairpin structure, but after methylamine (B109427) transfer, it pivots to bind into a surface cleft. nih.gov This controlled movement ensures efficient transfer of the reactive group between the catalytic centers of the enzyme complex. The lower part of the arm, the lysine portion, generally remains bound to the protein, which significantly restricts the number of possible conformations the arm can adopt. nih.gov

Mutational Analysis of Lipoamide-Binding Proteins

Mutational analysis, particularly site-directed mutagenesis, is a powerful tool for investigating the functional roles of specific amino acid residues in lipoamide-binding proteins. neb.comneb.comyoutube.com By systematically replacing amino acids, researchers can assess their impact on protein stability, ligand binding, and catalytic activity. jabonline.inelsevierpure.com

In the study of lipoamide dehydrogenase from M. tuberculosis, single point mutations were generated based on sequence alignments with other bacterial and eukaryotic Lpd proteins. nih.govresearchgate.net Assays of these mutant proteins revealed that specific residues, including Arg-93, His-98, Lys-103, and His-386, are important for modulating the enzyme's catalytic activities. nih.govmskcc.org Notably, Arg-93 and His-386 were found to be involved in the dynamic regulation of Lpd function by participating in the formation of both "open" and "closed" active site conformations. nih.gov

Similarly, mutational studies on the H-protein of the glycine decarboxylase complex have provided insights into the binding of the lipoamide arm. nih.gov The replacement of Glu14 with Ala in a mutant H-protein resulted in a significant decrease in the energy barrier for the release of the methylamine-loaded arm from its binding cavity. nih.govresearchgate.net This highlights the crucial role of this specific residue in locking the arm in place. In Pseudomonas putida, mutants lacking specific lipoamide dehydrogenases have been isolated to study the relationship between different forms of the enzyme. nih.gov For example, mutant JS287, which lacked the lipoamide dehydrogenase specific for branched-chain keto acid dehydrogenase, helped to establish that different lipoamide dehydrogenases are products of separate genes. nih.gov

Table 5: Examples of Mutational Analyses in Lipoamide-Binding Proteins

| Protein | Organism | Mutation(s) | Observed Effect | Reference |

| Lipoamide Dehydrogenase (LpdC) | Mycobacterium tuberculosis | R93A, H98A, K103A, H386A | Modulated catalytic activity; R93 and H386 involved in "open" and "closed" conformations. | nih.gov |

| H-protein | Pea-leaf mitochondria | E14A | Halved the energy barrier for the release of the methylamine-loaded lipoamide arm. | nih.gov |

| Lipoamide Dehydrogenase | Pseudomonas putida | JS287 (lacked LPD-val) | Demonstrated the existence of separate structural genes for different lipoamide dehydrogenases. | nih.gov |

Impact of Site-Directed Mutagenesis on Binding and Activity

Site-directed mutagenesis studies on dihydrolipoamide (B1198117) dehydrogenase (DLD), an enzyme that utilizes a reduced 6,8-thioctic acid amide (a synonym for this compound) as a substrate, have provided significant insights into the enzyme's active site and the binding of its substrates.

In a study on DLD from Azotobacter vinelandii, researchers replaced key amino acid residues within the active site. nih.gov Specifically, the His450 residue, which acts as the active-site base, was substituted with Ser, Tyr, or Phe. nih.gov These mutations were found to drastically impair the intramolecular electron transfer between the disulfide/dithiol group of the substrate and the FAD cofactor of the enzyme. nih.gov The resulting mutant enzymes, particularly His450→Phe and His450→Tyr, were almost completely inactive. nih.gov The His450→Ser mutant retained minimal activity, approximately 0.5% of the wild-type enzyme, with the reductive half-reaction using reduced 6,8-thioctic acid amide being extremely slow. nih.gov

Another mutation, Pro451→Ala, was designed to alter the conformation of the peptide backbone near the active site. nih.gov This change led to a loss of activity due to over-reduction of the enzyme by both the substrate and NADH. nih.gov Furthermore, mutations of Glu455 to Asp and Gln, a residue thought to modulate the acidity of His450, also negatively impacted the enzyme's catalytic efficiency. nih.gov

A separate investigation on the DLD from the halophilic archaeon Haloferax volcanii identified a potential potassium-binding site at the subunit interface of the dimeric protein, involving glutamate (B1630785) residues E423 and E426. nih.gov Site-directed mutagenesis of E423 to Asp, Gln, Ser, or Ala was performed to probe its role in the enzyme's stability and activity in high salt concentrations. nih.gov The kinetic properties and thermal stability of these mutants revealed that this site significantly influences the halophilicity of the enzyme, highlighting the importance of the specific arrangement of negatively charged amino acids for protein adaptation to extreme environments. nih.gov

Structural and Biochemical Investigation of Dihydrolipoamide Dehydrogenase Mutants

Research on human dihydrolipoamide dehydrogenase (hLADH) has explored the structural and biochemical consequences of various disease-causing mutations. These studies help to understand how alterations in the enzyme's structure affect its function, including its interaction with substrates like this compound.

Several mutations have been identified to occur at the dimer interface, the active site, and the FAD and NAD+-binding sites of the human enzyme. wikipedia.org For instance, the G101del and M326V substitutions have been shown to decrease protein stability, leading to the disassembly of the functional homodimer and significant loss of the FAD cofactor. mdpi.comresearchgate.net This ultimately results in a nearly complete loss of catalytic activity. mdpi.comresearchgate.net The I12T mutation also leads to an unstable enzyme, though it manages to maintain its dimeric form. mdpi.comresearchgate.net However, its catalytic activity in both forward and reverse directions is significantly compromised, as is its affinity for FAD. mdpi.comresearchgate.net

Crystal structures of the I318T and I358T hLADH variants have been resolved, revealing minor conformational changes that correlate with their residual catalytic activities. mdpi.comresearchgate.netnih.gov Other mutations at the dimer interface, such as G426E, I445M, and R447G, have also been characterized in terms of their enzymatic activities and FAD content. mdpi.comnih.gov

Biochemical analyses of patients with DLD deficiency often show elevated levels of branched-chain amino acids, alanine, and lactate (B86563), which are consequences of the impaired function of the α-ketoacid dehydrogenase complexes that rely on DLD. nih.gov

Summary of Investigated hLADH Mutants and Their Effects:

| Mutant | Location | Key Consequence(s) |

| G101del | - | Reduced protein stability, dimer disassembly, FAD loss, near-total loss of activity mdpi.comresearchgate.net |

| M326V | - | Reduced protein stability, dimer disassembly, FAD loss, near-total loss of activity mdpi.comresearchgate.net |

| I12T | - | Unstable protein, retained dimeric form, significantly compromised activity and FAD affinity mdpi.comresearchgate.net |

| I318T | - | Minor conformational changes, residual catalytic activity mdpi.comresearchgate.netnih.gov |

| I358T | - | Minor conformational changes, residual catalytic activity mdpi.comresearchgate.netnih.gov |

| G426E | Dimer Interface | Investigated for enzyme activity and FAD loss mdpi.comnih.gov |

| I445M | Dimer Interface | Investigated for enzyme activity and FAD loss mdpi.comnih.gov |

| R447G | Dimer Interface | Investigated for enzyme activity and FAD loss mdpi.comnih.gov |

Advanced Analytical and Computational Methodologies in Lipoamide Research

Development of Analytical Techniques for Lipoamide (B1675559) and its Derivatives in Research Settings

The analysis of lipoamide and its derivatives, such as lipoic acid, in biological samples has been significantly advanced by the application of High-Performance Liquid Chromatography (HPLC). One method utilizes electrochemical detection with a dual Hg/Au electrode to measure both the reduced (dihydrolipoamide) and oxidized forms of lipoic acid. nih.gov This technique achieves a baseline separation of lipoate and dihydrolipoate (B1233209) on a 10 cm octadecyl column with a rapid analysis time of 8 minutes per sample. nih.gov The detection limits are 0.01 nmol for dihydrolipoate and 0.05 nmol for lipoate. nih.gov It is important to note that this method detects free lipoic acid, and bound forms must first be liberated through strong acid or base hydrolysis. nih.gov

Another approach involves the synthesis and characterization of selenotrisulfide-derivatives of lipoamide. pnas.org These derivatives can be separated from other reaction products using reverse-phase HPLC and exhibit a distinct absorbance maximum at 288 nm. pnas.org Mass spectral analysis is then used to confirm the expected molecular weights and the presence of a single selenium atom. pnas.org The lipoamide derivative has been shown to be efficiently reduced by NADH-dependent bovine lipoamide dehydrogenase. pnas.org

Furthermore, assays have been developed to measure the activity of enzymes that interact with lipoamide, such as lipoamide dehydrogenase. oup.com The optimal conditions for assaying this enzyme in serum at 30°C have been defined, with a pH optimum of 7.8 and saturating substrate concentrations of 3 mmol/liter for NAD+ and 5 mmol/liter for lipoamide. oup.com

| Technique | Analyte(s) | Key Features | Detection Limit |

|---|---|---|---|

| HPLC with Electrochemical Detection | Reduced and Oxidized Lipoic Acid | Rapid analysis (8 min/sample), baseline separation. nih.gov | 0.01 nmol (dihydrolipoate), 0.05 nmol (lipoate). nih.gov |

| Reverse-Phase HPLC and Mass Spectrometry | Selenotrisulfide-derivatives of Lipoamide | Absorbance maximum at 288 nm, confirms molecular weight and selenium presence. pnas.org | Not specified |

| Enzyme Assay | Lipoamide Dehydrogenase Activity | Optimal pH 7.8, specific substrate concentrations for NAD+ and lipoamide. oup.com | Not applicable |

Computational Approaches for Molecular Understanding

Computational methods, particularly molecular dynamics simulations and docking studies, have become indispensable tools for investigating the molecular-level interactions of lipoamide and its derivatives with proteins. mdpi.comnih.gov These approaches provide insights into the dynamic behavior and binding mechanisms that are often difficult to capture through experimental methods alone. nih.gov

Molecular Dynamics Simulations of Lipoamide-Protein Interactions

Molecular dynamics (MD) simulations allow researchers to study the time-dependent behavior of molecular systems, providing a detailed view of protein-ligand interactions. youtube.com These simulations can reveal the conformational changes that occur in both the protein and the lipoamide upon binding. nih.gov For instance, MD simulations have been employed to study the interactions of various ligands with their protein targets, elucidating the structural basis for binding and function. mdpi.com In the context of lipoamide, MD simulations can be used to understand how the flexible dithiolane ring and the acyl chain interact with the amino acid residues in the binding pocket of enzymes like lipoamide dehydrogenase. nih.govnih.gov These simulations can also shed light on the role of the lipid bilayer environment on the function of membrane-associated proteins that utilize lipoamide. nih.gov

Ligand Docking and Protein Activation Prediction Studies

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding mode of lipoamide and its derivatives to their respective enzymes. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. acs.org For example, docking studies of inhibitors into the lipoamide binding site of Mycobacterium tuberculosis lipoamide dehydrogenase have been used to guide the development of new drug candidates. acs.org By comparing the docking scores and binding poses of different compounds, researchers can predict their potential to activate or inhibit a target protein. nih.gov For example, the HDOCK webserver has been utilized to investigate the binding of bioactive peptides to the thioesterase domain of fatty acid synthase, providing insights into the inhibitory mechanism. nih.gov

Free-Energy Calculations for Conformational Transitions

Free-energy calculations are a powerful computational tool for quantifying the thermodynamics of molecular processes, including ligand binding and conformational changes. nih.gov These calculations can provide insights into the stability of different protein conformations and the driving forces behind ligand binding. nih.gov Methods like the Binding Energy Distribution Analysis Method (BEDAM) can be used to compute the standard binding free energies of ligands to a protein. nih.gov The convergence of these calculations is often linked to the sampling of critical intermediate states where bound and unbound states are in equilibrium. nih.gov Such calculations can reveal the complex interplay between energy models, conformational space exploration, and free energy estimators, which is crucial for obtaining robust estimates of binding affinities. For flexible molecules like lipoamide, understanding the free energy landscape of its conformational transitions is key to comprehending its interaction with protein targets. researchgate.net

| Methodology | Application in Lipoamide Research | Key Insights Provided |

|---|---|---|

| Molecular Dynamics Simulations | Studying the dynamic interactions between lipoamide and proteins like lipoamide dehydrogenase. mdpi.com | Reveals conformational changes, interaction pathways, and the influence of the molecular environment. youtube.comnih.gov |

| Ligand Docking | Predicting the binding orientation of lipoamide and its derivatives in enzyme active sites. nih.gov | Identifies key binding interactions and helps in the design of potential inhibitors or activators. nih.govacs.org |

| Free-Energy Calculations | Quantifying the thermodynamics of lipoamide binding and protein conformational changes. nih.govnih.gov | Determines binding affinities and elucidates the energetic driving forces of molecular recognition. |

Systems Biology and Metabolic Modeling for Research Applications

Systems biology approaches, particularly the construction and analysis of genome-scale metabolic models (GEMs), offer a holistic view of how lipoamide and its associated pathways are integrated into the broader metabolic network of an organism. nih.govucd.ie

Genome-Scale Metabolic Model Construction and Analysis

Genome-scale metabolic models are mathematical representations of the complete set of metabolic reactions within an organism, reconstructed from genomic and biochemical data. wur.nl These models can be used to simulate the flow of metabolites (fluxes) through the metabolic network under different conditions. plos.org The process of constructing a GEM involves annotating the genome, identifying associated reactions and their stoichiometry, assigning subcellular localization, and defining the biomass composition. wur.nl

Lipoamide is a key component in central metabolic pathways, including the citric acid cycle and amino acid degradation. hmdb.ca Therefore, its inclusion in GEMs is crucial for accurately predicting metabolic phenotypes. hmdb.canih.gov By analyzing these models, researchers can gain insights into the metabolic capabilities of an organism and how these are affected by genetic or environmental perturbations. wur.nl For example, constraint-based modeling of GEMs can predict how the production of lipoamide and the activity of lipoamide-dependent enzymes are coordinated with other metabolic processes. plos.org This type of analysis can reveal metabolic trade-offs and help to understand the systemic effects of targeting lipoamide metabolism. plos.org

| Approach | Description | Relevance to Lipoamide |

|---|---|---|

| Genome-Scale Metabolic Modeling (GEMs) | Mathematical reconstruction of an organism's complete metabolic network. wur.nl | Integrates lipoamide-dependent pathways into a systemic context, allowing for the simulation of metabolic fluxes and prediction of phenotypes. hmdb.canih.gov |

| Constraint-Based Modeling | A method to analyze the capabilities of a metabolic network under specific constraints. plos.org | Can be used to study the regulation and importance of lipoamide metabolism in various physiological and pathological states. plos.org |

In Silico Perturbation Studies for Mechanistic Hypothesis Generation

In silico perturbation studies represent a powerful computational approach to generate and test mechanistic hypotheses regarding the function of biomolecules like 6,8-Dimercapto-octanoic acid amide (lipoamide). By systematically introducing virtual modifications to the molecule or its interacting partners and observing the resulting changes in behavior through simulations, researchers can gain deep insights into the underlying principles governing its biological roles. These studies are particularly valuable for dissecting complex enzymatic processes and understanding the nuances of molecular interactions at an atomic level.

One of the primary areas where in silico perturbation has been implicitly applied to understand lipoamide's function is in the study of the pyruvate (B1213749) dehydrogenase (PDH) complex. Computer modeling has been instrumental in unraveling the intricate active-site coupling mechanism within this multienzyme machinery. nih.gov In these models, the system is perturbed by simulating the removal or modification of the lipoyl moieties, which are the protein-bound forms of lipoamide. By comparing the simulated activity of the perturbed complex with experimental data, researchers can deduce the functional roles of individual lipoamide units. nih.gov

These computational experiments have led to the "multiple random coupling mechanism" hypothesis. nih.gov This model suggests a high degree of redundancy and randomness in how the lipoyl moieties service the active sites of the different enzyme components (E1, E2, and E3) of the PDH complex. nih.gov For instance, simulations that best matched experimental data for the E. coli PDH complex indicated that multiple lipoyl domains, likely with a total of eight lipoyl moieties, service each E1 subunit. nih.gov This finding, born from in silico perturbation, challenges a more rigid, sequential model and suggests a highly flexible and robust system for substrate channeling.

Furthermore, these studies have explored the impact of interactions within the network of lipoyl moieties. The models suggest an extensive network where lipoyl groups can exchange electrons and potentially acyl groups, highlighting the dynamic nature of the lipoamide-mediated catalysis. nih.gov The functional equivalence of the two lipoyl moieties on each E2 subunit was also a key finding derived from these computational models. nih.gov

Beyond the context of large enzyme complexes, theoretical studies on the fundamental chemistry of thiol-disulfide exchange provide mechanistic hypotheses relevant to lipoamide's function. rsc.orgnih.gov Using high-level theoretical calculations, including combined quantum mechanics/molecular mechanics (QM/MM) metadynamics, researchers can simulate the reaction pathway of thiol-disulfide exchange, which is central to the redox cycling of the dithiolane ring of lipoamide. rsc.orgnih.gov

These in silico studies have elucidated the structure of the transition state, which involves a symmetric trisulfide species, and have calculated the free energy barriers for the reaction. rsc.org Such computational perturbations, like altering the chemical environment (e.g., solvent effects), have shown that hydrophobic environments can catalyze the exchange reaction. nih.gov This leads to the hypothesis that the protein environment surrounding the lipoamide arm in enzymes like PDH is finely tuned to facilitate this crucial chemical step.

In silico mutation studies, another form of perturbation, offer a promising avenue for generating mechanistic hypotheses. While much of the existing research involves experimental mutations, the principles can be readily applied in a computational framework. nih.govmdpi.com By computationally mutating key amino acid residues in the lipoamide-binding domains or in the active sites of associated enzymes, researchers can predict the impact on lipoamide's binding, dynamics, and reactivity. mdpi.com For example, molecular dynamics simulations could be used to predict how the mutation of a specific residue in the E2 component of the PDH complex would alter the flexibility of the lipoamide-carrying domain, thereby affecting its ability to "swing" between the E1 and E3 active sites. wikipedia.org These predictions can then guide targeted experimental work to validate the computationally generated hypotheses.

The table below summarizes key findings from computational studies that, while not always explicitly labeled as perturbation studies, utilize the principles of in silico perturbation to generate mechanistic hypotheses about lipoamide.

| Computational Approach | System Studied | Perturbation | Key Mechanistic Hypothesis Generated | Supporting Evidence/Findings |

| Computer Modeling | E. coli Pyruvate Dehydrogenase Complex | Removal of lipoyl moieties | Multiple random coupling mechanism; functional redundancy of lipoamide. nih.gov | Best fit with experimental data achieved with a model of multiple lipoyl domains servicing each E1 subunit. nih.gov |

| QM/MM Metadynamics | Model thiol-disulfide exchange systems | Variation of chemical environment (e.g., solvent) | The protein environment modulates the thiol-disulfide exchange rate. rsc.orgnih.gov | Hydrophobic environments are shown to catalyze the reaction by stabilizing the transition state. nih.gov |

| Molecular Dynamics (MD) Simulations (Hypothetical) | Lipoamide-dependent enzyme (e.g., PDH) | In silico mutation of amino acid residues | Specific residues in the lipoyl-binding domain control the flexibility and function of the lipoamide arm. | This approach can predict changes in protein dynamics and lipoamide accessibility to active sites. mdpi.comresearchgate.net |

These examples underscore the utility of in silico perturbation studies in dissecting the complex roles of this compound. By providing a virtual laboratory to test "what if" scenarios, these computational methodologies generate detailed, testable hypotheses that drive our understanding of the mechanistic principles underlying lipoamide's function in biological systems.

Emerging Avenues and Future Research Directions

Discovery of Novel Biochemical Roles and Interactions

While lipoamide (B1675559) is well-known for its covalent attachment to lysine (B10760008) residues (lipoylation) within multienzyme complexes like pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), emerging research is focused on uncovering non-canonical roles. nih.gov Scientists are investigating lipoamide's potential as a modulator of cellular signaling and its interactions with a broader proteome. The large size of the lipoyl group, compared to other post-translational modifications like phosphorylation, suggests it could significantly impact protein structure and function. nih.gov